

An In-depth Technical Guide to the Metabolic Fate of (3S)-hydroxytetradecanedioyl-CoA

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Compound of Interest

Compound Name: (3S)-hydroxytetradecanedioyl-CoA

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Abstract

(3S)-hydroxytetradecanedioyl-CoA is a long-chain 3-hydroxydicarboxylic acid Coenzyme A ester. Its metabolic processing is intrinsically linked to the peroxisomal β -oxidation pathway, a critical cellular process for lipid homeostasis. This document provides a comprehensive overview of the metabolic journey of **(3S)-hydroxytetradecanedioyl-CoA**, detailing its formation, subsequent enzymatic degradation, and the analytical methodologies used for its study. This guide synthesizes current knowledge to serve as a technical resource for professionals in metabolic research and drug development, particularly those investigating disorders of fatty acid oxidation.

Metabolic Origin and Pathway

(3S)-hydroxytetradecanedioyl-CoA does not typically arise from dietary intake but is an endogenous metabolite. Its formation is a multi-step process that begins with the incomplete mitochondrial β -oxidation of long-chain fatty acids.

1.1 Formation Pathway

- Incomplete Mitochondrial β -Oxidation: During high fatty acid flux or in cases of enzymatic defects (such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency), 3-hydroxy fatty acyl-CoA intermediates can accumulate in the mitochondria.[\[1\]](#)

- Release and ω -Oxidation: These 3-hydroxy fatty acids can be released from their CoA esters and transported to the endoplasmic reticulum. Here, they undergo ω -oxidation, a process initiated by cytochrome P450 enzymes of the CYP4A and CYP4F families, which hydroxylates the terminal (ω) carbon.[1]
- Conversion to Dicarboxylic Acid: Subsequent oxidation of the ω -hydroxyl group by alcohol and aldehyde dehydrogenases yields a 3-hydroxydicarboxylic acid, such as 3-hydroxytetradecanedioic acid.[1][2]
- Activation to CoA Ester: Before it can be metabolized further, the dicarboxylic acid must be activated to its Coenzyme A ester, **(3S)-hydroxytetradecanedioyl-CoA**, a reaction catalyzed by a dicarboxylyl-CoA synthetase, likely in the peroxisome.[3]

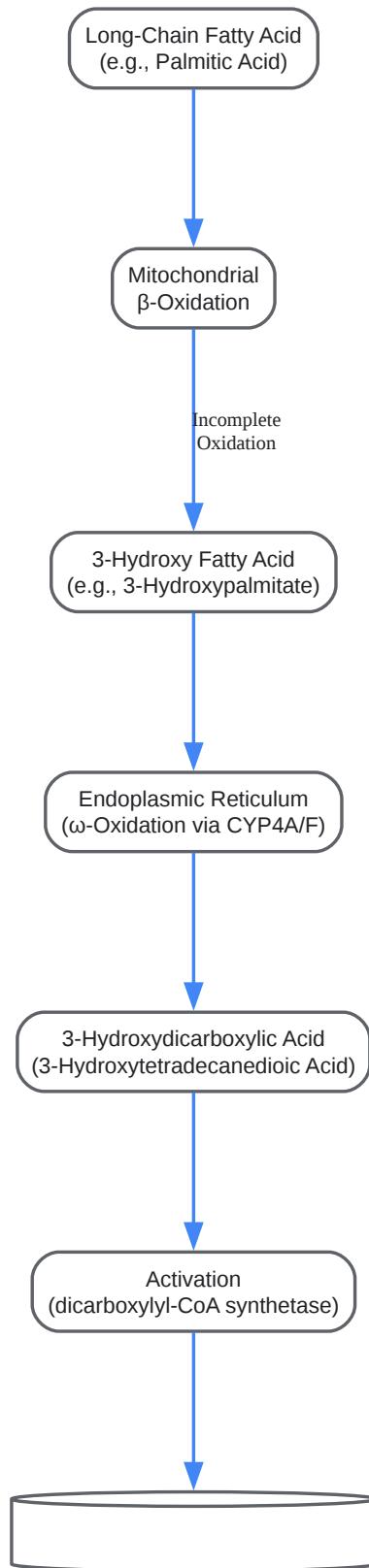
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Figure 1: Formation pathway of **(3S)-hydroxytetradecanedioyl-CoA**.

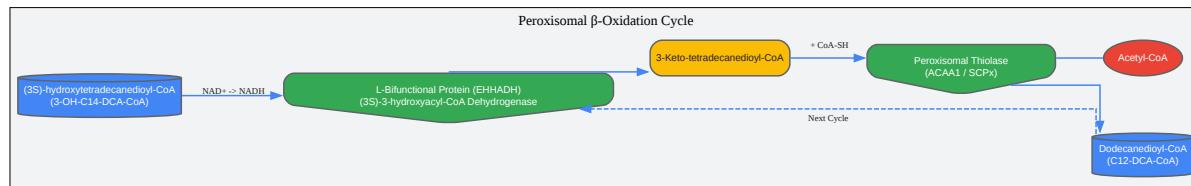
1.2 Peroxisomal β -Oxidation

Once formed, **(3S)-hydroxytetradecanedioyl-CoA** is a substrate for the peroxisomal β -oxidation pathway. Unlike mitochondrial oxidation, which typically proceeds to completion, peroxisomal oxidation is a chain-shortening process.^[4] For dicarboxylic acids, this pathway is the primary route of catabolism.^{[5][6]}

The key enzymatic steps are:

- Dehydrogenation (Oxidation): The pathway initiates with the oxidation of the acyl-CoA ester by Acyl-CoA Oxidase 1 (ACOX1). This enzyme creates a double bond and reduces FAD to FADH₂, which then reacts with oxygen to produce hydrogen peroxide (H₂O₂).^[7]
- Hydration & Dehydrogenation: The next two steps are catalyzed by a single bifunctional enzyme. For dicarboxylic acids, this is primarily the L-bifunctional protein (LBP), also known as EHHADH.^{[1][5]} EHHADH possesses both enoyl-CoA hydratase activity (adding water across the double bond) and (3S)-specific 3-hydroxyacyl-CoA dehydrogenase activity (oxidizing the 3-hydroxy group to a 3-keto group, reducing NAD⁺ to NADH).
- Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase (e.g., ACAA1 or SCPx), which cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA.^[3]

This cycle repeats, shortening the dicarboxylic acid chain by two carbons with each turn until medium-chain dicarboxylic acids (e.g., adipic acid (C6) and suberic acid (C8)) are produced.^[5] These shorter dicarboxylic acids can then be transported to the mitochondria for complete oxidation.



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Figure 2: Key step in the peroxisomal β -oxidation of **(3S)-hydroxytetradecanediyl-CoA**.

Quantitative Data and Enzyme Specificity

Direct kinetic data (K_m , V_{max}) for **(3S)-hydroxytetradecanediyl-CoA** with human peroxisomal enzymes are not readily available in published literature. However, studies on related substrates provide valuable context for enzyme specificity and activity.

Table 1: Key Enzymes in Peroxisomal Dicarboxylic Acid β -Oxidation

Enzyme	Gene	Function	Substrate Specificity Notes
Acyl-CoA Oxidase 1	ACOX1	Catalyzes the first, rate-limiting step of peroxisomal β -oxidation. ^[7]	Active on straight-chain fatty acyl-CoAs and dicarboxylyl-CoAs. Isoform 2 shows higher activity towards long-chain DCAs like C16-DCA compared to isoform 1. ^[8]
L-Bifunctional Protein	EHHADH	Catalyzes the second (hydration) and third (dehydrogenation) steps for (S)-substrates.	Essential for the degradation of long-chain DCAs. ^[5] Its deficiency leads to the accumulation of medium-chain 3-hydroxydicarboxylic acids. ^{[1][9]}
D-Bifunctional Protein	HSD17B4	Catalyzes the second and third steps for (R)-substrates.	Can process long-chain DCAs, showing some functional overlap with EHHADH, but EHHADH appears to be the primary enzyme for this role. ^{[1][3]}
Peroxisomal Thiolase	ACAA1 / SCPx	Catalyzes the final thiolytic cleavage, releasing acetyl-CoA.	Both ACAA1 and SCPx (sterol carrier protein X) have thiolase activity and can participate in DCA metabolism. ^{[1][3]}

Table 2: Semi-Quantitative Substrate Specificity Data

Enzyme	Substrate	Organism/System	Observation	Reference
ACOX1 (Isoform 2)	1,16-Hexadecanodioyl-CoA (C16-DCA)	Mouse	25% more active than Isoform 1.	[8]
EHHADH	Tetradecanedioic Acid (C14-DCA)	Mouse Hepatocytes	Oxidation of C14-DCA was significantly reduced in EHHADH-deficient hepatocytes.	[5]
EHHADH	Hexadecanedioic Acid (C16-DCA)	Human Fibroblasts	Normal oxidation of C16-DCA in HSD17B4-deficient fibroblasts suggests EHHADH is the key enzyme.	[5]

Experimental Protocols

The study of 3-hydroxydicarboxylic acids relies on sensitive analytical techniques and specific enzyme assays.

3.1 Protocol: GC-MS Analysis of Urinary 3-Hydroxydicarboxylic Acids

This protocol describes a standard method for the detection and relative quantification of 3-hydroxydicarboxylic acids, including the 14-carbon variant, in urine.

1. Sample Preparation & Internal Standard Addition:

- Thaw frozen urine samples to room temperature and vortex.
- Measure the creatinine concentration to normalize the sample volume.
- To a 10 mL glass screw-cap tube, add a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 mg).
- Add a known amount of an internal standard (e.g., 2-phenylbutyric acid or a stable isotope-labeled C12-dicarboxylic acid).[\[10\]](#)

2. Extraction:

- Acidify the urine sample to a pH of ~1-2 by adding 6 M HCl.
- Add 3 mL of ethyl acetate, vortex vigorously for 1 minute to extract the organic acids.
- Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper ethyl acetate layer to a clean glass tube.
- Repeat the extraction process on the aqueous layer with another 3 mL of ethyl acetate and combine the organic layers.

3. Derivatization:

- Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
- To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine to protect keto groups. Incubate at 60°C for 60 minutes.
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).[\[11\]](#)
- Cap the tube tightly and incubate at 70°C for 60 minutes. This step converts the acidic and hydroxyl protons to trimethylsilyl (TMS) ethers/esters, making the analytes volatile.[\[4\]](#)

4. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into a GC-MS system.
- Gas Chromatography (GC) Conditions (Typical):
 - Column: 30m x 0.25mm i.d., 0.25µm film thickness capillary column (e.g., TG-5MS).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions (Typical):
 - Ionization: Electron Impact (EI) at 70 eV.

- Mode: Scan mode (e.g., m/z 50-650) for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
- Identification: Identify the TMS-derivatized 3-hydroxytetradecanedioic acid based on its retention time and comparison of its mass spectrum to library spectra or authentic standards.

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gcms; gcms -> data; }
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Figure 3: Experimental workflow for GC-MS analysis of urinary organic acids.

3.2 Protocol: Acyl-CoA Oxidase 1 (ACOX1) Activity Assay

This fluorometric assay measures ACOX1 activity by quantifying the production of H₂O₂. It is adapted from methods using monocarboxylic acid substrates.[\[12\]](#)

1. Reagent Preparation:

- Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
- Substrate: Prepare a 1 mM stock solution of tetradecanediol-CoA in water. (Note: Synthesis of this specific substrate may be required).
- Detection Reagent: Prepare a solution in Assay Buffer containing 1 mM 4-hydroxyphenylacetic acid and 2 U/mL horseradish peroxidase (HRP).
- Standard: A calibrated solution of H₂O₂ for generating a standard curve.
- Sample: Cell or tissue homogenate (e.g., liver peroxisomal fraction).

2. Assay Procedure (96-well plate format):

- To each well, add 50 μ L of the sample or blank (Assay Buffer).
- Add 100 μ L of the Detection Reagent to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 50 μ L of the 1 mM tetradecanediol-CoA substrate solution.
- Measure the fluorescence immediately and kinetically over 30 minutes at 37°C, or as a fixed-time point.
- Detection: Excitation at 320 nm, Emission at 400 nm.

3. Data Analysis:

- Prepare a standard curve by adding known amounts of H₂O₂ to wells containing the Detection Reagent.
- Calculate the rate of H₂O₂ production from the slope of the kinetic read or the endpoint fluorescence.
- Express ACOX1 activity as nmol H₂O₂/min/mg protein.

Conclusion and Future Directions

The metabolic pathway of **(3S)-hydroxytetradecanediol-CoA** is a crucial, albeit secondary, route for fatty acid catabolism, becoming particularly important under conditions of metabolic stress or inborn errors of metabolism. Its degradation occurs via the peroxisomal β -oxidation machinery, with the L-bifunctional enzyme EHHADH playing an indispensable role. While the overall pathway is well-characterized, a significant gap exists in the availability of specific kinetic data for the enzymes involved with long-chain 3-hydroxydicarboxylic acid substrates. Future research should focus on expressing and purifying the relevant human enzymes (ACOX1, EHHADH, ACAA1) and performing detailed kinetic analyses with synthesized **(3S)-hydroxytetradecanediol-CoA**. Such data would be invaluable for building more accurate metabolic models of fatty acid oxidation disorders and could aid in the development of novel diagnostic or therapeutic strategies for patients with conditions like LCHAD deficiency, where this and related metabolites are significantly elevated.

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